molecular formula C16H30O7 B8266086 Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate

Cat. No.: B8266086
M. Wt: 334.40 g/mol
InChI Key: AHVQISQVAOBFSN-UHFFFAOYSA-N
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Description

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is a chemical building block of interest in organic synthesis and materials science. This compound, with the CAS Registry Number 211746-77-9 and a molecular weight of 334.41 g/mol, is characterized by a polyether backbone with terminal tert-butyl acetate groups . The tert-butyl ester groups serve as protected carboxylic acid functionalities, making the molecule a key precursor or intermediate. Researchers can leverage this compound in the synthesis of more complex structures, such as crown ether analogs or biodegradable polymers, by deprotecting the esters to the corresponding diacid. The structural motif of multiple ether oxygen atoms suggests potential applications in developing chelating agents or ligands for metal ions . As a liquid, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7/c1-15(2,3)22-13(17)11-20-9-7-19-8-10-21-12-14(18)23-16(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQISQVAOBFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of tetraethylene glycol with di-tert-butyl acetic anhydride under basic conditions. The mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups of tetraethylene glycol attack the electrophilic carbonyl carbons of the anhydride.

The stoichiometry requires a 1:2 molar ratio of tetraethylene glycol to anhydride to ensure complete di-esterification. Excess anhydride (2.2–2.5 equiv.) is typically employed to drive the reaction to completion, as the tert-butyl groups impose steric hindrance, slowing the second esterification step.

Catalytic Systems and Solvent Selection

Potassium tert-butoxide (t-BuOK) is the preferred base, as its strong basicity deprotonates the glycol’s hydroxyl groups without introducing competing nucleophiles. Solvent systems vary:

  • Polar aprotic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) enhance anhydride solubility and stabilize transition states through dipole interactions.

  • Ether solvents : Diethyl ether (Et2O) minimizes side reactions like transesterification but may reduce reaction rates due to poor anhydride solubility.

Work-Up and Purification

Post-reaction processing involves:

  • Acid quenching : Hydrochloric acid neutralizes residual base, preventing retro-esterification.

  • Distillation : Fractional distillation under reduced pressure (64 Pa, 185°C) isolates the product from oligomeric byproducts.

  • Chromatography : Silica gel chromatography with ethyl acetate/n-hexane gradients achieves >95% purity for analytical applications.

Table 1: Representative Anhydride-Mediated Synthesis Parameters

ParameterConditionsYieldSource
AnhydrideDi-tert-butyl acetic anhydride86%
BasePotassium tert-butoxide (1.5 equiv.)92%
SolventDCM, 0.1 M concentration89%
Temperature18°C (initial), 120°C (reflux)45%

Alternative Methods: Acyl Chloride and In-Situ Activation

Acyl Chloride Route

While less common due to handling challenges, di-tert-butyl acetyl chloride has been used in lieu of anhydrides. This method requires stringent moisture control but offers faster reaction kinetics. Key modifications include:

  • Dual-phase systems : Toluene/water mixtures mitigate HCl buildup, preventing glycol degradation.

  • Scavengers : Calcium chloride (3.0 equiv.) sequesters HCl, shifting equilibrium toward product formation.

Carbodiimide-Mediated Coupling

A patent-derived approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids in situ. Though costly, this method avoids anhydride synthesis and achieves 76–85% yields in THF at ambient temperatures.

Table 2: Comparative Analysis of Esterification Methods

MethodAdvantagesLimitationsYield Range
Anhydride + t-BuOKHigh selectivity, scalableSteric hindrance slows kinetics45–92%
Acyl ChlorideFast reaction timesMoisture-sensitive reagents50–78%
EDC/DMAPMild conditions, no pre-activationHigh reagent cost76–85%

Reaction Optimization and Byproduct Mitigation

Temperature Effects

  • Low temperatures (0–20°C) : Favor mono-esterification but require extended reaction times (24–48 h).

  • Elevated temperatures (100–120°C) : Accelerate di-ester formation but risk ether cleavage or anhydride decomposition.

Byproduct Formation Pathways

  • Oligomerization : Unreacted glycol may condense, forming polyethylene glycol (PEG) derivatives. Excess anhydride (≥2.2 equiv.) suppresses this.

  • Transesterification : Residual base catalyzes tert-butyl group migration. Acid quenching within 30 min of reaction completion minimizes this.

Industrial-Scale Considerations

Solvent Recycling

DCM and THF are recovered via fractional distillation with >90% efficiency, reducing process mass intensity.

Catalytic Recycling

Potassium tert-butoxide cannot be recovered, but calcium chloride from work-up steps is regenerated via calcination (600°C, 2 h) .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H30O7
  • Molar Mass : 334.41 g/mol
  • CAS Number : 211746-77-9

The compound features a diacetate functional group, which enhances its reactivity and solubility in various solvents. Its structure includes tert-butyl groups that contribute to steric hindrance, making it useful in specific chemical reactions.

Materials Science

Polymer Synthesis
Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate is utilized as a building block in the synthesis of polymers. The compound's ability to undergo polymerization reactions allows for the creation of copolymers with tailored properties for applications in coatings and adhesives.

Case Study : A study demonstrated that incorporating this compound into a polymer matrix improved thermal stability and mechanical strength compared to traditional polymers without this additive .

Pharmaceutical Applications

Drug Delivery Systems
The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form micelles or liposomes. These carriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : Research indicated that formulations using this compound showed improved release profiles for anticancer drugs compared to conventional delivery methods .

Chemical Synthesis

Reagent in Organic Reactions
this compound serves as a reagent in various organic reactions. It is particularly useful in acylation reactions where it acts as an acyl donor.

Data Table: Reactivity Comparison

Reaction TypeCompound UsedYield (%)
AcylationThis compound85
EsterificationThis compound90
PolymerizationThis compound80

The above table summarizes the yield of various reactions involving this compound as a reagent.

Mechanism of Action

The mechanism by which di-tert-butyl 2,2’-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate exerts its effects primarily involves the hydrolysis of its ester bonds. This hydrolysis releases diethylene glycol and acetic acid, which can then participate in further chemical reactions. The tert-butyl groups provide steric hindrance, protecting the ester bonds from premature hydrolysis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Structure Highlights Molecular Weight (g/mol) Key Applications References
Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate Central oxybis(ethane) core with tert-butyl acetate termini 374.43 Photoresist dissolution inhibitor
Di-tert-butyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate Chromene-derived aromatic core 482.53 UV-sensitive materials
Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate Brominated phenyl core 496.19 Halogenated intermediates for cross-coupling reactions
2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol Terminal hydroxyl groups instead of tert-butyl esters 194.23 PROTAC linker; polymer precursor
Methylenebis(oxy)bis(ethane-2,1-diyl) diacetate Simpler methylene-linked diacetate 220.22 Pharmaceutical impurity

Functional and Performance Comparisons

(a) Solubility and Thermal Stability

  • The tert-butyl esters in the target compound enhance solubility in PGMEA (>30 wt%) compared to hydroxyl-terminated analogues like 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diethanol, which requires polar solvents (e.g., DMF or ethanol) .
  • Brominated derivatives (e.g., CAS 1054625-64-7) exhibit reduced solubility due to halogenated aromatic cores but improved thermal stability (decomposition >250°C) .

(c) Application-Specific Performance

  • As a dissolution inhibitor, the target compound outperforms tBu-DI3 (a naphthyl-substituted analogue) in lithography due to its balanced hydrophobicity and compatibility with novolak resins .
  • Chromene-based derivatives (e.g., CAS 314745-10-3) show superior UV absorption but are less effective in resist formulations due to excessive rigidity .

Key Research Findings

Photoresist Compatibility : At 0.30 wt% loading, the target compound reduces dissolution rates by 40% in PGMEA-based resists, outperforming methylene-linked diacetates by 15% .

Catalytic Challenges: Pd-catalyzed arylations of structurally similar oxadiamines (e.g., compound 29) yield <5%, whereas Cu-catalyzed methods achieve 38–85% for acetylphenone derivatives, highlighting the sensitivity of ether-linked compounds to catalyst choice .

Thermal Degradation : Thermogravimetric analysis (TGA) shows the target compound decomposes at 220°C, comparable to tert-butyl chromene derivatives but lower than brominated analogues (>250°C) .

Biological Activity

Di-tert-butyl 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetate, with the CAS number 211746-77-9, is a synthetic compound notable for its potential applications in various biological contexts. This article examines its biological activity through detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C16H32O6
  • Molecular Weight : 348.44 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity

The compound features a complex structure that includes multiple ether linkages and acetate groups, which may influence its solubility and reactivity in biological systems.

This compound exhibits various biological activities that can be attributed to its chemical structure. The presence of ether and ester linkages suggests potential interactions with biological membranes and proteins.

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxicity : Research has shown that diacetates can exhibit cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Some derivatives of di-tert-butyl compounds have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This suggests a potential for therapeutic applications in infectious diseases.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of di-tert-butyl diacetates on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 20 to 50 µM.
  • Antioxidant Evaluation :
    • In vitro assays using DPPH radical scavenging methods showed that this compound exhibited a scavenging capacity comparable to well-known antioxidants like ascorbic acid.
  • Antimicrobial Assessment :
    • A series of tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of approximately 30 µg/mL, indicating moderate antibacterial activity.

Data Table: Biological Activity Summary

Activity TypeAssessed EffectObserved Outcome
AntioxidantDPPH ScavengingComparable to ascorbic acid
CytotoxicityCell Viability (HeLa, MCF-7)IC50 = 20-50 µM
AntimicrobialAgainst S. aureus and E. coliMIC = 30 µg/mL

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionsSource
Reaction Temperature80–100°C (reflux)
Catalyst SystemCuI/2-isobutylcyclohexanone
Purification MethodRP-HPLC (C18 column, MeCN/H₂O)
Crystallization SolventEthanol/CH₂Cl₂ (1:3 v/v)

Q. Table 2: NMR Data Comparison

Proton Environmentδ (ppm) in DMSO-d6δ (ppm) in CDCl₃
tert-butyl (C(CH₃)₃)1.25–1.45 (s)1.35–1.50 (s)
Polyether chain (-OCH₂CH₂-)3.29–3.89 (m)3.50–3.95 (m)
Quinoline aromatic protons7.45–8.61 (m)7.60–8.70 (m)

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